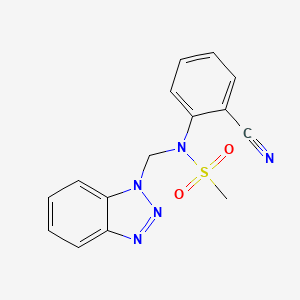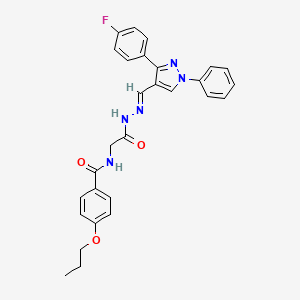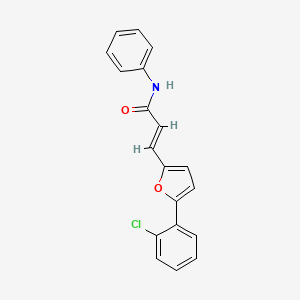
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide is a compound that belongs to the class of furan chalcones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furan ring, a chlorophenyl group, and an acrylamide moiety, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by condensing substituted furan-2-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction can be performed under conventional heating or using microwave-assisted synthesis to achieve higher yields and shorter reaction times .
Analyse Des Réactions Chimiques
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including infections and cancer.
Mécanisme D'action
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of bacterial urease by binding to the enzyme’s active site, thereby preventing the hydrolysis of urea. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide can be compared with other furan chalcones and related compounds:
(E)-3-(furan-2-yl)-1-p-tolylprop-2-en-1-one: This compound also exhibits significant biological activities but lacks the chlorophenyl group, which may affect its potency and selectivity.
(E)-3-(furan-2-yl)-1-(3-hydroxyphenyl)pro-2-en-1-one: The presence of a hydroxy group in this compound enhances its antioxidant properties compared to this compound.
Propriétés
Numéro CAS |
853347-86-1 |
|---|---|
Formule moléculaire |
C19H14ClNO2 |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C19H14ClNO2/c20-17-9-5-4-8-16(17)18-12-10-15(23-18)11-13-19(22)21-14-6-2-1-3-7-14/h1-13H,(H,21,22)/b13-11+ |
Clé InChI |
YNEDQMNWAGGLPW-ACCUITESSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


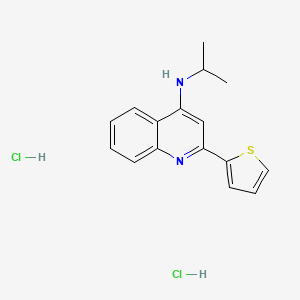
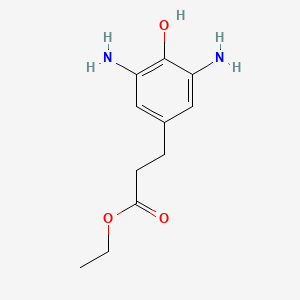
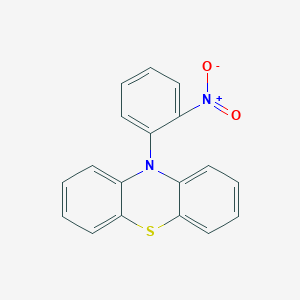
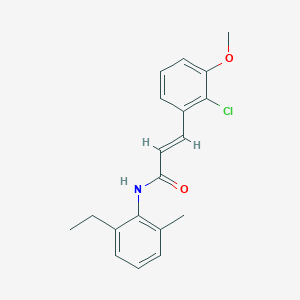

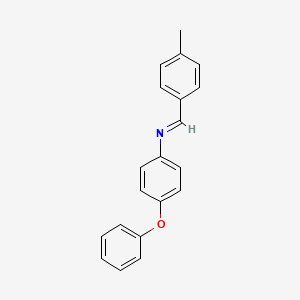
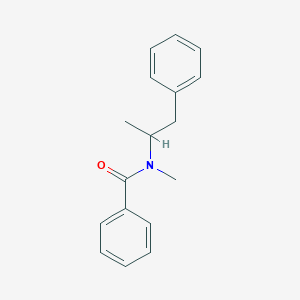
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
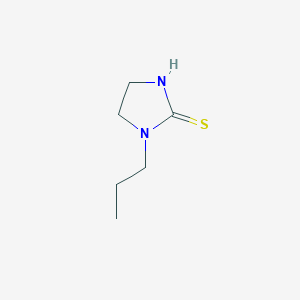
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
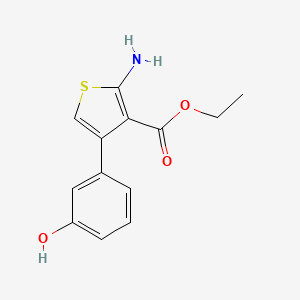
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
